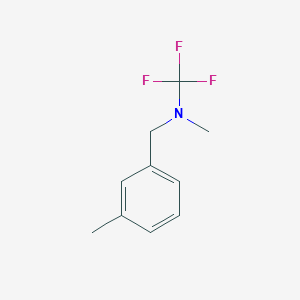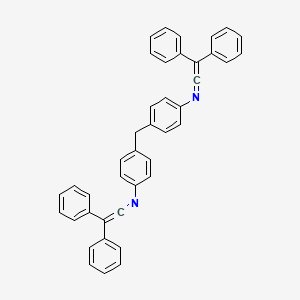
7-Butyl-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyl-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C11H14N2S. It belongs to the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the butyl group at the 7th position and the amine group at the 6th position makes this compound unique and potentially useful in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-1,3-benzothiazol-6-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with butyl aldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with butyl aldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.
Amine Introduction: The amine group is introduced at the 6th position through a substitution reaction with an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Butyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
7-Butyl-1,3-benzothiazol-6-amine has several scientific research applications:
Biology: Investigated for its antimicrobial and antifungal properties. It can be used in the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent. Benzothiazole derivatives have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 7-Butyl-1,3-benzothiazol-6-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the butyl group and has different biological activities.
6-Methyl-1,3-benzothiazol-2-amine: Contains a methyl group instead of a butyl group, leading to different chemical properties.
2-Phenylbenzothiazole: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
7-Butyl-1,3-benzothiazol-6-amine is unique due to the presence of the butyl group at the 7th position and the amine group at the 6th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67219-66-3 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
7-butyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-2-3-4-8-9(12)5-6-10-11(8)14-7-13-10/h5-7H,2-4,12H2,1H3 |
InChI Key |
VFGNWEPAUPPAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC2=C1SC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


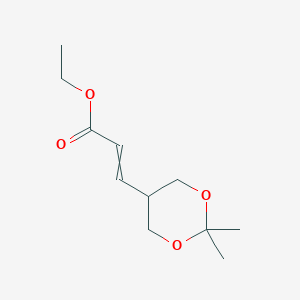

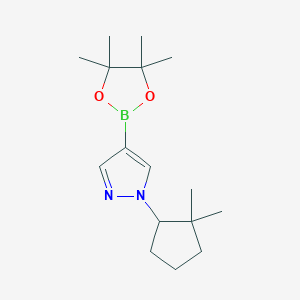
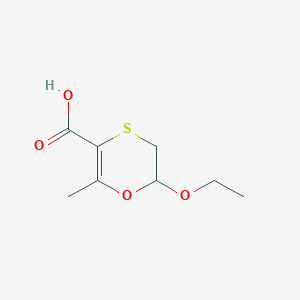
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
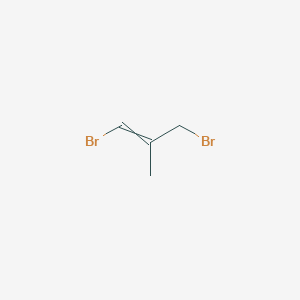
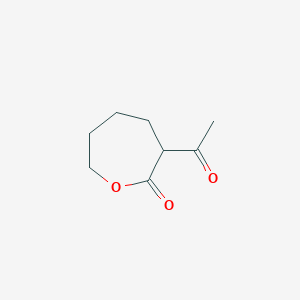
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
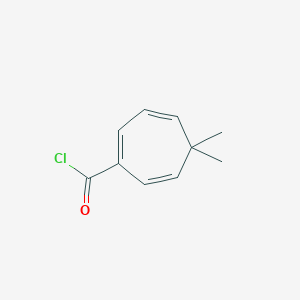
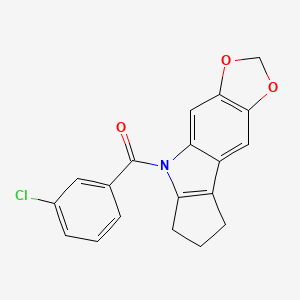
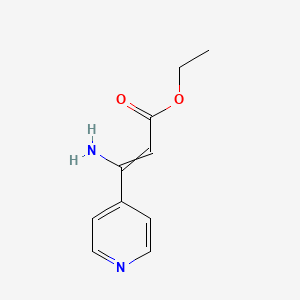
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
